REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6](I)[CH:5]=[CH:4][N:3]=1.C(N(CC)CC)C.[CH:16]#[C:17][CH2:18][CH2:19][CH3:20].O>O1CCCC1.[Cu]I.CCOCC>[F:1][C:2]1[CH:7]=[C:6]([C:16]#[C:17][CH2:18][CH2:19][CH3:20])[CH:5]=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC1=NC=CC(=C1)I
|
Name
|
dichlorobistriphenylphosphine palladium (II)
|
Quantity
|
157 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
copper (I) iodide
|
Quantity
|
86 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
0.88 mL
|
Type
|
reactant
|
Smiles
|
C#CCCC
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organics were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
Filtration and concentration
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=NC=CC(=C1)C#CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 670 mg | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |